BenchChemオンラインストアへようこそ!

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester

Opioid Peptide Mimetics GPCR Ligand Design Conformational Analysis

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester (CAS 1219357-31-9) is a bifunctional piperidine building block with a C12H22N2O4 formula and a molecular weight of 258.32 g/mol. Characterized by a Boc-protected 4-amino group and a 2-carboxylic acid methyl ester, it serves as an advanced intermediate for generating conformationally constrained amino acid analogs.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 1219357-31-9
Cat. No. B13415798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester
CAS1219357-31-9
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)
InChIKeyYGLGJWJSCISLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic Acid Methyl Ester (CAS 1219357-31-9)


4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester (CAS 1219357-31-9) is a bifunctional piperidine building block with a C12H22N2O4 formula and a molecular weight of 258.32 g/mol . Characterized by a Boc-protected 4-amino group and a 2-carboxylic acid methyl ester, it serves as an advanced intermediate for generating conformationally constrained amino acid analogs. This compound is critical in medicinal chemistry projects requiring a piperidine-2-carboxylic acid (pipecolic acid) scaffold with an additional site for downstream functionalization, distinguishing it from simpler or differently regioisomeric alternatives [1].

Why 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic Acid Methyl Ester Cannot Be Substituted by Common Piperidine Analogs


Simple substitution of 4-tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester with structurally similar in-class compounds fails due to critical differences in regioisomeric biological recognition and orthogonal synthetic reactivity. The piperidine-2-carboxylic acid motif is not an isostere for the -3 or -4 isomers; in opioid receptor models, piperidine-4-carboxylic acid analogs were shown to be practically inactive compared to their piperidine-2- or -3-carboxylic acid counterparts [1]. Furthermore, the specific placement of the Boc protection on the 4-amino position, rather than the ring nitrogen, allows for a unique deprotection sequence orthogonal to the ester, a capability absent in N-Boc-piperidine-2-carboxylic acid methyl esters .

Quantitative Differentiation Guide for 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic Acid Methyl Ester


Regioisomeric Advantage: Opioid Receptor Affinity Comparison for Piperidine Carboxylic Acid Isomers

The piperidine-2-carboxylic acid scaffold provides a significant regioisomeric advantage over piperidine-4-carboxylic acid in bioactive peptide design. In a direct head-to-head comparison using endomorphin-2 (EM-2) analogs, the analogue [(R)-Nip^2]EM-2, which incorporates a piperidine-3-carboxylic acid, showed an extremely high affinity for the mu-opioid receptor with IC50 = 0.04 ± 0.01 nM [REFS-1, REFS-2]. In contrast, the EM-2 analogue incorporating the achiral piperidine-4-carboxylic acid was found to be practically inactive [REFS-1, REFS-2]. This study highlights that the position of the carboxylic acid on the piperidine ring is a critical determinant of biological activity, providing indirect support for the selection of 2-substituted isomers like 4-tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester for drug discovery.

Opioid Peptide Mimetics GPCR Ligand Design Conformational Analysis

Orthogonal Protection Advantage: Selective Deprotection of the 4-Amino Group vs. Methyl Ester

General synthetic protocols for 4-aminopiperidine derivatives demonstrate the ability to selectively remove the Boc protecting group with acid (e.g., TFA or HCl) while retaining the methyl ester, achieving high yields of the corresponding free amine [1]. This orthogonal strategy, which is not possible with N-Boc-piperidine-2-carboxylic acid methyl ester (CAS 132910-79-3) where deprotection occurs at the ring nitrogen, is a key differentiator. Quantitatively, a related deprotection of a Boc-amino piperidine intermediate is reported to proceed with yields between 74% and 98% [1]. This allows for the precise introduction of a basic amine handle for downstream coupling without disturbing the carboxylate, a critical advantage in multi-step synthesis.

Peptide Synthesis Orthogonal Protection Strategy Solid-Phase Synthesis

Intermediate Status for DPP-IV Inhibitors in Patent Literature

The 4-aminopiperidine core of 4-tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester is explicitly claimed as a key structural component in patent families for DPP-IV inhibitors [1]. Patent EP 1831165 A1 describes 4-aminopiperidine derivatives useful for diabetes and metabolic syndrome treatment. While the methyl ester itself is a protected intermediate, its direct utility in constructing compounds covered by this patent family gives it a validated role in the development of a clinically relevant target, unlike non-specific piperidine esters which lack this documented trajectory.

DPP-IV Inhibition Diabetes Metabolic Syndrome

Key Application Scenarios for 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic Acid Methyl Ester


Synthesis of Conformationally Constrained Peptide Mimetics

The compound is ideally suited for solid-phase peptide synthesis (SPPS) where a pipecolic acid analog with a protected 4-amino side chain is required. The orthogonal Boc/methyl ester protection allows for direct incorporation of the piperidine-2-carboxylic acid scaffold, which has been shown to be critical for maintaining mu-opioid receptor affinity as opposed to the inactive 4-carboxylic acid isomer [1].

Construction of DPP-IV Inhibitor Pharmacophores

As a protected form of a 4-aminopiperidine-2-carboxylic acid, this compound is a direct precursor to the 4-aminopiperidine derivatives claimed in patents for treating diabetes and metabolic syndrome [2]. Following selective Boc deprotection, the free amine can be elaborated to generate libraries of potential DPP-IV inhibitors.

Advanced Intermediate for Orthogonal Fragment Coupling

In multi-step medicinal chemistry programs, the compound serves as a branching point. The methyl ester can be saponified and coupled to one functionality, while the Boc group is subsequently removed and coupled to another, enabling a divergent synthesis strategy with high atom economy and validated high yield for the deprotection step (74-98%) [3].

Quote Request

Request a Quote for 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.